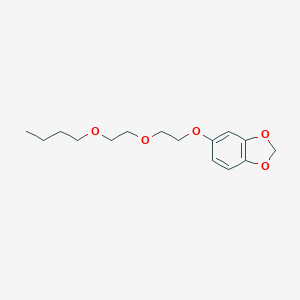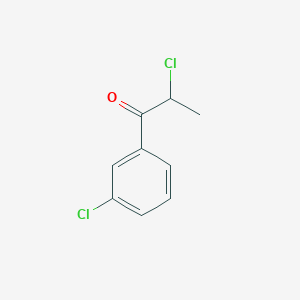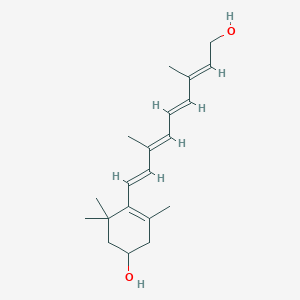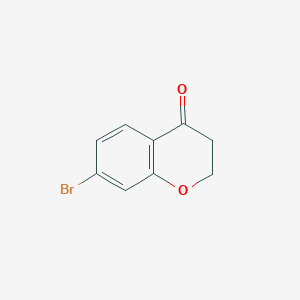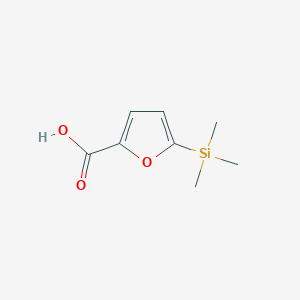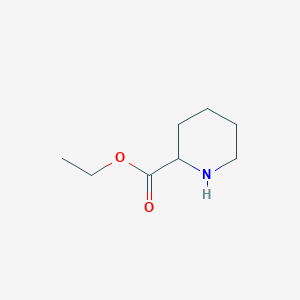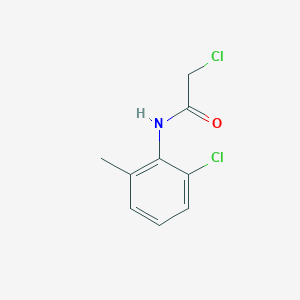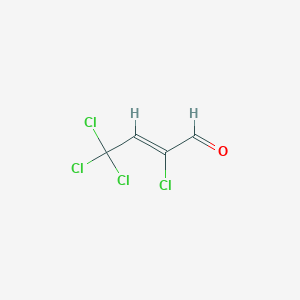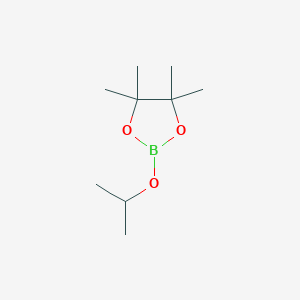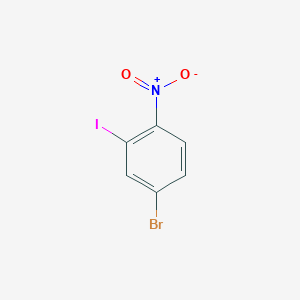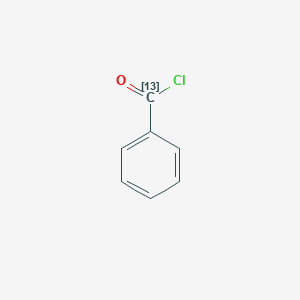![molecular formula C27H42N7O19P3S B108369 5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid CAS No. 6247-73-0](/img/structure/B108369.png)
5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylglutaconyl-CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, 3-methylglutaconyl-CoA is considered to be a fatty ester lipid molecule. 3-Methylglutaconyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Methylglutaconyl-CoA has been primarily detected in urine. Within the cell, 3-methylglutaconyl-CoA is primarily located in the mitochondria and cytoplasm. In humans, 3-methylglutaconyl-CoA is involved in the valine, leucine and isoleucine degradation pathway. 3-Methylglutaconyl-CoA is also involved in several metabolic disorders, some of which include 3-methylcrotonyl CoA carboxylase deficiency type I, Beta-ketothiolase deficiency, the 3-methylglutaconic aciduria type I pathway, and the methylmalonic aciduria pathway.
Scientific Research Applications
Immunobiological Activity
The compound has shown potential in immunobiological applications. Studies have identified its derivatives as having immunostimulatory and immunomodulatory properties, with some enhancing the secretion of chemokines like RANTES and MIP-1alpha and augmenting NO biosynthesis (Doláková et al., 2005).
Synthesis Applications
The compound is used in the synthesis of various chemical structures, including acyclic nucleotide analogues and carboxylic acids, esters, alcohols, and ethers. These syntheses are essential for developing pharmaceuticals and research chemicals (Česnek et al., 2000), (Hanzawa et al., 2012).
Probing Enzyme Functions
A derivative of this compound has been synthesized for studying the binding site and function of enzymes like adenylyl cyclases. This is crucial for understanding enzyme mechanisms and designing inhibitors (Emmrich et al., 2010).
Antiviral Activity
Some derivatives have demonstrated antiviral properties, particularly against herpes and retroviruses. This suggests potential therapeutic applications in treating viral infections (Holý et al., 2002).
Study of Advanced Glycation End-Products
The compound is also involved in the study of advanced glycation end-products (AGEs), which are significant in understanding the complications of diabetes and neurodegenerative diseases (Nemet et al., 2006).
Chemical Reactions and Derivatives
Its derivatives are used in various chemical reactions to produce novel compounds with potential pharmaceutical applications. These reactions include aminophosphonylation and synthesis of bifunctional acyclic nucleoside phosphonates (Finet et al., 1993), (Vrbková et al., 2007).
properties
CAS RN |
6247-73-0 |
|---|---|
Product Name |
5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
Molecular Formula |
C27H42N7O19P3S |
Molecular Weight |
893.6 g/mol |
IUPAC Name |
5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-14(8-17(36)37)9-18(38)57-7-6-29-16(35)4-5-30-25(41)22(40)27(2,3)11-50-56(47,48)53-55(45,46)49-10-15-21(52-54(42,43)44)20(39)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h9,12-13,15,20-22,26,39-40H,4-8,10-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44) |
InChI Key |
GXKSHRDAHFLWPN-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O |
SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
Canonical SMILES |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O |
physical_description |
Solid |
synonyms |
S-(5-Hydrogen 3-Methyl-2-pentenedioate) Coenzyme A; S-3-Methylglutaconate Coenzyme A; S-Ester With 3-Methyl-1-thioglutaconic Acid Coenzyme A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



